molecular formula C21H14N4 B14689031 3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline CAS No. 31688-46-7

3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B14689031
CAS No.: 31688-46-7
M. Wt: 322.4 g/mol
InChI Key: WSEIIXPXYZODLW-UHFFFAOYSA-N
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Description

3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with hydrazine derivatives, followed by cyclization with aldehydes or ketones . The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division . This inhibition leads to the disruption of DNA processes, ultimately inducing apoptosis in cancer cells. Additionally, the compound’s fluorescent properties are attributed to its ability to undergo electronic transitions upon excitation .

Properties

CAS No.

31688-46-7

Molecular Formula

C21H14N4

Molecular Weight

322.4 g/mol

IUPAC Name

3,5-diphenyl-[1,2,4]triazolo[4,3-c]quinazoline

InChI

InChI=1S/C21H14N4/c1-3-9-15(10-4-1)19-22-18-14-8-7-13-17(18)21-24-23-20(25(19)21)16-11-5-2-6-12-16/h1-14H

InChI Key

WSEIIXPXYZODLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=NN=C(N24)C5=CC=CC=C5

Origin of Product

United States

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